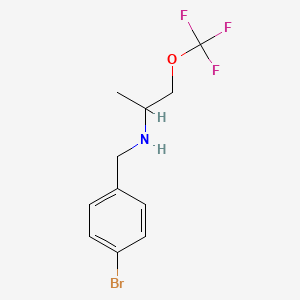
(4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine is an organic compound that features a bromobenzyl group and a trifluoromethoxyethyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine typically involves the bromination of benzyl compounds followed by amination. One common method involves the bromination of p-bromotoluene using bromine under controlled conditions to produce 4-bromobenzyl bromide . This intermediate can then be reacted with 1-methyl-2-trifluoromethoxyethylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for bromination reactions, utilizing N-bromosuccinimide and radical initiators such as compact fluorescent lamps . This method ensures efficient production while minimizing the use of hazardous solvents.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
(4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism by which (4-Bromo-benzyl)-(1-methyl-2-trifluoromethoxyethyl)-amine exerts its effects involves interactions with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, while the trifluoromethoxyethyl group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar structure but lacks the trifluoromethoxyethyl group.
4-Bromobenzyl Bromide: Contains a bromobenzyl group but no amine or trifluoromethoxyethyl group.
Properties
Molecular Formula |
C11H13BrF3NO |
|---|---|
Molecular Weight |
312.13 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-(trifluoromethoxy)propan-2-amine |
InChI |
InChI=1S/C11H13BrF3NO/c1-8(7-17-11(13,14)15)16-6-9-2-4-10(12)5-3-9/h2-5,8,16H,6-7H2,1H3 |
InChI Key |
ODZQXIYGHRCZCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(F)(F)F)NCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,3S,4S)-3-(4-methoxyphenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12114616.png)

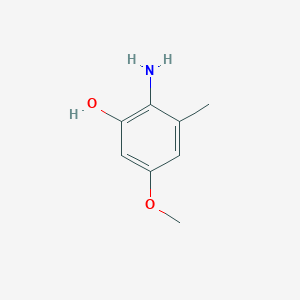
![[3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12114656.png)
![2-amino-4-[(3-amino-3-carboxypropyl)disulfanyl]-5-(9H-fluoren-9-ylmethoxy)-5-oxopentanoic acid](/img/structure/B12114662.png)
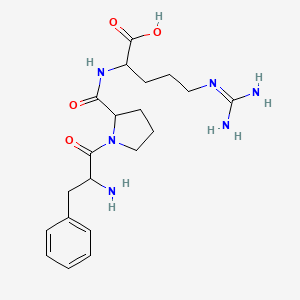
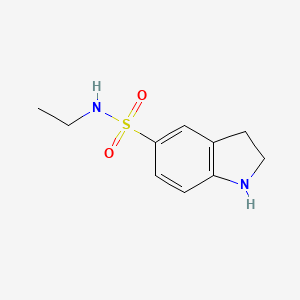



![4-[(2-Ethoxybenzoyl)amino]benzoic acid](/img/structure/B12114681.png)
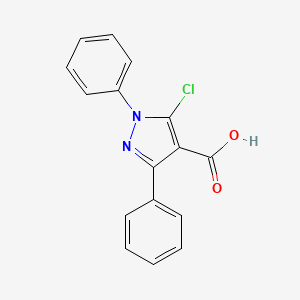

![6,8-dimethyl-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one](/img/structure/B12114707.png)
